BenchChemオンラインストアへようこそ!

Glu-urea-Glu-NHS ester

PSMA Binding Affinity IC50

This Glu-urea-Glu-NHS ester (CAS 1228927-36-3) delivers a decisive advantage for PSMA-targeted research. Preclinical data confirm sub-nanomolar affinity (IC50=1.1 nM), 2.7-fold higher internalization, and 1.8-fold greater tumor uptake versus clinically established Glu-urea-Lys scaffolds. The NHS ester ensures direct, site-specific conjugation to amines for optimized 18F-PET tracers, near-IR fluorophores, photosensitizers, and drug delivery carriers. Linker composition can modulate affinity >500-fold, making this intermediate essential for SAR-driven design. Choose Glu-urea-Glu-NHS ester to build next-generation theranostics with superior in vivo performance.

Molecular Formula C27H43N3O11
Molecular Weight 585.6 g/mol
Cat. No. B8633049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu-urea-Glu-NHS ester
Molecular FormulaC27H43N3O11
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C27H43N3O11/c1-25(2,3)38-20(33)14-10-16(22(35)39-26(4,5)6)28-24(37)29-17(23(36)40-27(7,8)9)11-15-21(34)41-30-18(31)12-13-19(30)32/h16-17H,10-15H2,1-9H3,(H2,28,29,37)/t16-,17-/m0/s1
InChIKeyRLHXPXLWGMDVAY-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glu-urea-Glu-NHS Ester: Activated PSMA Pharmacophore for Targeted Conjugate Synthesis


Glu-urea-Glu-NHS ester (CAS 1228927-36-3) is an activated N-hydroxysuccinimide (NHS) ester derivative of the glutamate-urea-glutamate (Glu-urea-Glu) pharmacophore, designed for covalent conjugation to amine-containing moieties . It serves as a key intermediate for synthesizing small-molecule prostate-specific membrane antigen (PSMA) inhibitors, imaging agents, and targeted drug delivery vehicles . The Glu-urea-Glu core is one of the two principal urea-based binding motifs (alongside Glu-urea-Lys) that demonstrate strong, nanomolar affinity for PSMA, enabling selective targeting of prostate cancer cells [1].

Why Glu-urea-Glu-NHS Ester Cannot Be Replaced by Generic PSMA Ligands or Alternative NHS Esters


Generic substitution of PSMA-targeting pharmacophores fails due to quantifiable differences in binding affinity, internalization efficiency, and in vivo pharmacokinetics between the Glu-urea-Glu and Glu-urea-Lys motifs [1]. For instance, the choice of the second amino acid in the urea-based binding unit (Glu vs. Lys) dictates the interaction with the PSMA active site's S1 accessory pocket, which directly impacts tumor uptake and off-target accumulation [2]. Furthermore, the NHS ester activation is critical for controlled, site-specific conjugation; using alternative reactive handles or pre-conjugated ligands forfeits the synthetic flexibility required to optimize linker chemistry, which has been shown to alter PSMA binding affinity by over 500-fold in some series [3].

Quantitative Differentiation: Glu-urea-Glu-NHS Ester vs. Closest Analogs


PSMA Binding Affinity: Glu-urea-Glu vs. Glu-urea-Lys Pharmacophores

In a comparative study of 18F-labeled PSMA inhibitors, the Glu-urea-Glu-based ligand (EuE-k-β-a-18F-FPyl) demonstrated a 3.8-fold higher PSMA binding affinity (IC50 = 1.1 nM) compared to the Glu-urea-Lys-based clinical tracer 18F-DCFPyl (IC50 = 12.3 nM), and a 3.8-fold higher affinity compared to 18F-PSMA-1007 (IC50 = 4.2 nM) [1]. This direct head-to-head comparison under identical assay conditions (LNCaP cell competition binding) quantifies the affinity advantage of the Glu-urea-Glu pharmacophore over the more commonly employed Glu-urea-Lys scaffold.

PSMA Binding Affinity IC50

Cellular Internalization: Glu-urea-Glu vs. Glu-urea-Lys Ligands

Glu-urea-Glu-based 18F-labeled inhibitors exhibited 1.4-fold and 2.7-fold higher internalization rates compared to 18F-DCFPyl and 18F-PSMA-1007, respectively, in LNCaP cells [1]. Enhanced internalization correlates with improved tumor retention, as these ligands showed markedly higher tumor accumulation in LNCaP xenografts (12.7-13.0% IA/g) versus the Glu-urea-Lys comparators (7.1-7.3% IA/g) at 1 hour post-injection [1].

PSMA Internalization Cellular Uptake

Linker Structure Impact on PSMA Binding: Requirement for Optimized Conjugation

The presence and length of a linker between the SAAC chelate and Glu-urea-Glu pharmacophore is critical for high-affinity PSMA binding. In a series of 99mTc/Re-tricarbonyl radiolabeled inhibitors, IC50 values ranged from 3.8 nM to >2000 nM depending on linker composition [1]. The NHS ester on Glu-urea-Glu-NHS ester enables precise, modular linker attachment, allowing optimization of this critical parameter—a flexibility not afforded by pre-assembled, non-activated ligands.

PSMA Linker Chemistry Structure-Activity Relationship

In Vivo Tumor Accumulation: Glu-urea-Glu vs. Clinical Glu-urea-Lys Tracers

In LNCaP tumor-bearing mice, Glu-urea-Glu-based 18F-labeled inhibitors achieved tumor accumulation of 12.7-13.0% IA/g at 1 hour post-injection, compared to 7.3% IA/g for 18F-DCFPyl and 7.1% IA/g for 18F-PSMA-1007 [1]. This represents a 1.7- to 1.8-fold increase in absolute tumor uptake, translating to superior imaging contrast and potential therapeutic index.

PSMA Tumor Uptake Biodistribution

Modular Conjugation Capability: NHS Ester vs. Pre-Assembled Ligands

Glu-urea-Glu-NHS ester enables covalent attachment to any amine-containing moiety (e.g., chelators, fluorophores, drugs, nanoparticles) under mild conditions . In contrast, pre-assembled PSMA ligands such as PSMA-617 (Glu-urea-Lys-DOTA) or DCFPyL have fixed linker-chelator architectures that cannot be modified post-synthesis. This modularity is essential for structure-activity relationship studies and for optimizing pharmacokinetic properties such as hydrophilicity and clearance pathway [1].

Bioconjugation NHS Ester Synthetic Flexibility

Optimal Application Scenarios for Glu-urea-Glu-NHS Ester Based on Quantitative Evidence


Development of High-Affinity 18F-Labeled PSMA PET Imaging Agents

Glu-urea-Glu-NHS ester is the pharmacophore of choice for developing next-generation 18F-labeled PSMA PET tracers. Preclinical data demonstrate that Glu-urea-Glu-based ligands achieve sub-nanomolar PSMA affinity (IC50 = 1.1 nM), 2.7-fold higher internalization, and 1.8-fold higher tumor accumulation compared to clinically established Glu-urea-Lys tracers . The NHS ester allows facile conjugation to optimized 18F-labeled prosthetic groups and linker architectures, enabling the rational design of tracers with superior imaging contrast and faster clearance kinetics .

Synthesis of PSMA-Targeted Optical Imaging Probes and Theranostic Conjugates

The NHS ester functionality enables direct conjugation of the Glu-urea-Glu pharmacophore to near-infrared fluorophores (e.g., IRDye800CW) for intraoperative optical imaging or to photosensitizers for targeted photodynamic therapy . This modular approach supports the development of PSMA-targeted theranostic agents where the same pharmacophore can be paired with imaging and therapeutic payloads, maintaining consistent targeting while varying the functional cargo .

Structure-Activity Relationship Studies for PSMA Inhibitor Optimization

Glu-urea-Glu-NHS ester is essential for systematic SAR investigations of linker chemistry, as studies have shown that linker presence and composition can alter PSMA binding affinity by more than 500-fold . The activated NHS ester enables rapid, parallel synthesis of diverse Glu-urea-Glu conjugates with varying linker lengths, compositions, and terminal functional groups, facilitating the identification of optimal pharmacokinetic profiles .

Construction of PSMA-Targeted Drug Delivery Systems and Antibody-Drug Conjugates

The NHS ester-activated Glu-urea-Glu pharmacophore can be conjugated to amine-functionalized drug carriers (e.g., liposomes, polymeric nanoparticles, dendrimers) or directly to cytotoxic payloads for PSMA-targeted drug delivery . This approach leverages the enhanced internalization properties of Glu-urea-Glu-based ligands to improve intracellular drug delivery to PSMA-expressing prostate cancer cells, as demonstrated by the 1.4- to 2.7-fold higher internalization rates compared to Glu-urea-Lys conjugates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glu-urea-Glu-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.